4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide
Overview
Description
4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide typically involves the trifluoromethylation of a pyridine derivative. One common method includes the reaction of 4-iodophenyl with trifluoromethylating agents under specific conditions . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of advanced catalytic systems to enhance yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can be reduced using appropriate reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized states of the compound, while reduction can produce simpler derivatives with fewer functional groups.
Scientific Research Applications
4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated pyridine derivatives, such as:
- 4-(Trifluoromethyl)pyridine
- 2,5-Dichloro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide is unique due to the presence of both the trifluoromethyl group and the pyridine 1-oxide moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Biological Activity
Overview
4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a trifluoromethyl group and an N-oxide functional group, which may influence its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C12H8F3N2O
- Molecular Weight: 250.20 g/mol
- CAS Number: 222551-25-9
The biological activity of this compound is believed to stem from its ability to interact with specific biomolecules, including enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound's reactivity and interaction with biological systems. The trifluoromethyl group enhances the compound's lipophilicity and may improve its binding affinity to certain molecular targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of pyridine compounds can effectively inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infectious diseases .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been explored for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Potential as a Drug Candidate
The unique structure of this compound positions it as a promising candidate for drug development. Its ability to interact with G protein-coupled receptors (GPCRs) has been highlighted in recent studies, indicating its potential role in modulating signaling pathways relevant to various diseases .
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds:
- Antitubercular Activity : A study reviewed the structure-based design of new anti-tuberculosis drugs, indicating that pyridine derivatives could inhibit Mycobacterium tuberculosis through various mechanisms, including oxidative stress induction .
- Mechanisms of Action : Research on similar compounds has revealed that they can form reactive oxygen species (ROS), which may contribute to their antimicrobial effects by damaging bacterial cell walls and membranes .
- Inhibition Studies : Inhibition assays conducted on membrane-bound enzymes have shown that pyridine derivatives can effectively inhibit NADH dehydrogenase activity, suggesting their potential use in targeting metabolic pathways in pathogens .
Comparative Analysis
The table below summarizes the biological activities of this compound compared to related compounds:
Compound | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | Potential | Redox reactions, ROS formation |
4-(4-Fluoro-phenyl)-pyridine | High | Moderate | Enzyme inhibition |
4-(4-Chloro-phenyl)-pyridine | Moderate | Low | Membrane disruption |
Properties
IUPAC Name |
1-oxido-4-[4-(trifluoromethyl)phenyl]pyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16(17)8-6-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMHTFXQZHZJSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=[N+](C=C2)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722207 | |
Record name | 1-Oxo-4-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
545396-52-9 | |
Record name | 1-Oxo-4-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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